Sulfo-Cyanine5.5
Overview
Description
Sulfo-Cyanine5.5 is a water-soluble cyanine dye known for its excellent fluorescent properties. It is widely used in various scientific fields, particularly in bioimaging and molecular biology. The compound consists of two nitrogen atoms connected by an odd number of methylene units, which gives it unique optical characteristics such as long wavelength absorption and emission, high extinction coefficient, and good water solubility .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfo-Cyanine5.5 can be synthesized through a series of chemical reactions involving the condensation of appropriate precursors. The synthesis typically involves the reaction of a cyanine dye precursor with sulfonate groups to enhance water solubility. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) and may require specific pH adjustments to optimize the yield .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors to ensure consistency and purity. The process includes rigorous quality control measures to maintain the high standards required for scientific applications. The final product is often purified through techniques such as chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Sulfo-Cyanine5.5 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to changes in its optical properties.
Reduction: Reduction reactions can alter the electronic structure of the dye, affecting its fluorescence.
Substitution: The dye can participate in substitution reactions, where functional groups are replaced with others, modifying its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to achieve the desired modifications .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of sulfoxides or sulfones, while substitution reactions can yield a variety of functionalized derivatives .
Scientific Research Applications
Sulfo-Cyanine5.5 is extensively used in scientific research due to its unique properties:
Chemistry: It is used as a fluorescent probe in various chemical assays and reactions.
Biology: The dye is employed in bioimaging techniques to label proteins, nucleic acids, and other biomolecules, facilitating the study of cellular processes.
Medicine: In medical research, this compound is used for imaging and diagnostic purposes, including the detection of tumors and other pathological conditions.
Industry: The dye finds applications in industrial processes that require precise detection and measurement of chemical substances
Mechanism of Action
Sulfo-Cyanine5.5 exerts its effects through its fluorescent properties. The dye absorbs light at specific wavelengths and emits light at longer wavelengths, making it an excellent tool for imaging and detection. The molecular targets of this compound include various biomolecules such as proteins and nucleic acids, which it labels through covalent or non-covalent interactions. The pathways involved in its mechanism of action primarily relate to its ability to fluoresce upon excitation by light .
Comparison with Similar Compounds
Similar Compounds
Cyanine5: Another cyanine dye with similar fluorescent properties but different solubility characteristics.
Alexa Fluor 680: A fluorescent dye with comparable excitation and emission wavelengths but different chemical structure.
IRDye 680: Another near-infrared dye used for similar applications but with distinct spectral properties
Uniqueness
Sulfo-Cyanine5.5 stands out due to its excellent water solubility, high extinction coefficient, and stability under various conditions. These properties make it particularly suitable for applications in aqueous environments and biological systems, where other dyes may not perform as effectively .
Biological Activity
Sulfo-Cyanine5.5 (Sulfo-Cy5.5) is a water-soluble fluorescent dye belonging to the cyanine family, characterized by its far-red to near-infrared (NIR) emission properties. This compound has gained significant attention in biological and biomedical research due to its high photostability, excellent quantum yield, and versatility in labeling biomolecules for various applications including fluorescence microscopy, flow cytometry, and in vivo imaging.
Spectral Properties
Sulfo-Cy5.5 exhibits distinct spectral characteristics that enhance its utility in biological assays:
- Absorption Maximum: ~675 nm
- Emission Maximum: ~694 nm
- Stokes Shift: ~19 nm
- Quantum Yield: High, contributing to bright fluorescence
- Hydrophilicity: Enhanced by sulfonate groups which minimize non-specific binding
These properties make Sulfo-Cy5.5 particularly effective for deep tissue imaging and reducing background fluorescence in complex biological samples .
Applications in Biological Research
Sulfo-Cy5.5 is widely used in various biological applications due to its favorable properties:
- Fluorescence Microscopy: Provides high-contrast imaging of cellular structures.
- Flow Cytometry: Enables accurate cell sorting and analysis with distinct fluorescence signals.
- In Vivo Imaging: Suitable for deep tissue applications with minimal background interference.
- Bioconjugation: Effectively labels proteins, nucleic acids, and antibodies, allowing for specific targeting in therapeutic applications.
Table 1: Applications of this compound
Application | Description |
---|---|
Fluorescence Microscopy | High-contrast imaging of cells and tissues |
Flow Cytometry | Accurate cell sorting with distinct signals |
In Vivo Imaging | Deep tissue imaging with low background noise |
Bioconjugation | Labels proteins and nucleic acids for targeted delivery |
Case Studies and Research Findings
-
Targeted Cancer Imaging:
A study demonstrated the efficacy of Cy5.5-labeled factor VIIa for imaging cancerous tissues. The conjugated dye specifically localized to tumor xenografts for at least 14 days, highlighting its potential for monitoring therapeutic responses in vivo . -
Contrast Agents for MRI:
Research involving pH/temperature sensitive magnetic nanogels conjugated with Cy5.5-labeled lactoferrin showed promising results as contrast agents for preoperative MRI and intraoperative fluorescence imaging of gliomas, suggesting enhanced imaging capabilities in clinical settings . -
Antibody Labeling:
Protocols have been established for the efficient labeling of antibodies using Sulfo-Cy5.5 NHS ester, which allows for a controlled degree of substitution (DOS). Optimal DOS levels (between 2 and 10) are critical for maintaining fluorescence intensity without compromising the functionality of the antibody .
Properties
IUPAC Name |
dipotassium;3-[6-(6-azaniumylhexylamino)-6-oxohexyl]-1,1-dimethyl-2-[5-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole-6,8-disulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H56N4O13S4.2K/c1-45(2)40(49(5)36-21-19-32-34(43(36)45)26-30(64(52,53)54)28-38(32)66(58,59)60)16-10-8-11-17-41-46(3,4)44-35-27-31(65(55,56)57)29-39(67(61,62)63)33(35)20-22-37(44)50(41)25-15-9-12-18-42(51)48-24-14-7-6-13-23-47;;/h8,10-11,16-17,19-22,26-29H,6-7,9,12-15,18,23-25,47H2,1-5H3,(H4-,48,51,52,53,54,55,56,57,58,59,60,61,62,63);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHRNSQDVKXPMOX-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)NCCCCCC[NH3+])C=CC6=C5C=C(C=C6S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)C.[K+].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H54K2N4O13S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1077.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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